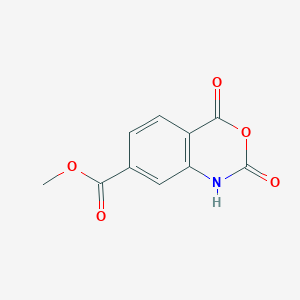
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl carbonate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines, which can be further utilized in various applications .
Applications De Recherche Scientifique
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Benzoxazinone: Another benzoxazine derivative with significant medicinal importance.
Uniqueness
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C10H7NO5 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
methyl 2,4-dioxo-1H-3,1-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-8(12)5-2-3-6-7(4-5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14) |
Clé InChI |
NHZXTKWCFWVPJM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


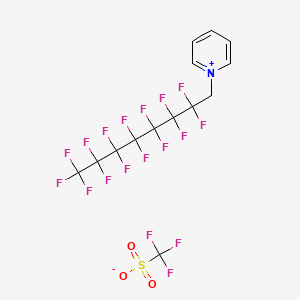
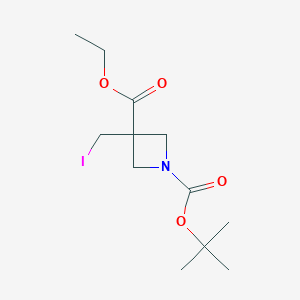
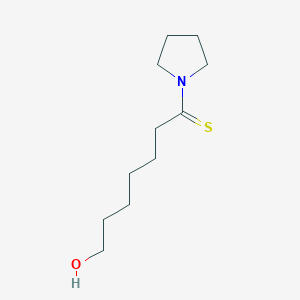
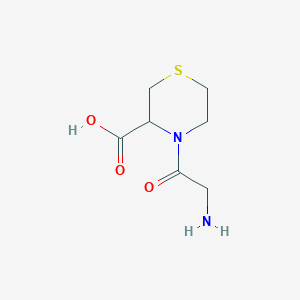
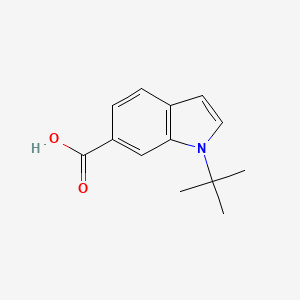


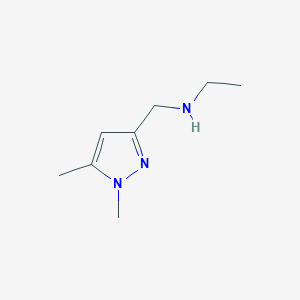
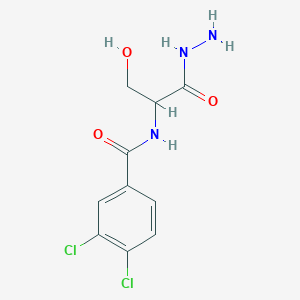
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)



